molecular formula C15H14F3NO2 B13329631 2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione

2'-Methyl-5'-(trifluoromethyl)spiro[cyclohexane-1,1'-isoindoline]-3',4-dione

Cat. No.: B13329631
M. Wt: 297.27 g/mol
InChI Key: OEPWHFNIENYFTN-UHFFFAOYSA-N
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Description

2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is a spirocyclic compound that features a unique structural motif combining a cyclohexane ring and an isoindoline moiety. The presence of the trifluoromethyl group adds significant chemical stability and lipophilicity, making it an interesting target for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione typically involves the reaction of a cyclohexanone derivative with an appropriate isoindoline precursor. One common method involves the use of trifluoromethylphenyl isothiocyanate in the presence of a base catalyst like triethylamine . The reaction is usually carried out in methanol, leading to the formation of the desired spirocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Methyl-5’-(trifluoromethyl)spiro[cyclohexane-1,1’-isoindoline]-3’,4-dione is unique due to the presence of the trifluoromethyl group, which imparts increased chemical stability and lipophilicity. This makes it particularly valuable in drug design and other applications where these properties are desirable.

Properties

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

2'-methyl-6'-(trifluoromethyl)spiro[cyclohexane-4,3'-isoindole]-1,1'-dione

InChI

InChI=1S/C15H14F3NO2/c1-19-13(21)11-8-9(15(16,17)18)2-3-12(11)14(19)6-4-10(20)5-7-14/h2-3,8H,4-7H2,1H3

InChI Key

OEPWHFNIENYFTN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C13CCC(=O)CC3)C=CC(=C2)C(F)(F)F

Origin of Product

United States

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